An In-depth Technical Guide to the Chemical Properties of 2,5-Diamino-4,6-dihydroxypyrimidine
An In-depth Technical Guide to the Chemical Properties of 2,5-Diamino-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diamino-4,6-dihydroxypyrimidine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its substituted pyrimidine core is a key structural motif in various biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of 2,5-diamino-4,6-dihydroxypyrimidine, with a focus on its hydrochloride salt, which is the common commercially available form. All quantitative data is presented in structured tables, and detailed experimental protocols from the literature are provided.
Chemical and Physical Properties
Table 1: General and Structural Properties
| Property | Value | Source(s) |
| IUPAC Name | 2,5-Diamino-1,6-dihydro-6-oxo-pyrimidin-4-ol | N/A |
| Molecular Formula | C₄H₆N₄O₂ | [1] |
| Molecular Weight | 142.12 g/mol | [1] |
| Canonical SMILES | C1(=C(C(=O)NC(=N1)N)N)O | [1] |
| InChI Key | HWSJQFCTYLBBOF-UHFFFAOYSA-N | N/A |
| CAS Number | 40769-69-5 | N/A |
| Appearance | White to brown to dark purple powder/crystal | [2] |
| Physical State | Solid | [2] |
Table 2: Properties of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClN₄O₂ | N/A |
| Molecular Weight | 178.58 g/mol | [1][2] |
| CAS Number | 56830-58-1 | [2] |
| Melting Point | No data available | [3] |
| Solubility | No data available for water or other solvents | [3] |
| pKa | No experimental data available | N/A |
| Purity | >98.0% (by HPLC) | [2][3][4] |
| Storage | Store in a cool, dark place under an inert atmosphere | [3] |
Synthesis and Reactivity
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride is typically synthesized through a multi-step process. The following is a representative experimental protocol based on patent literature.
Experimental Protocol: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
This protocol describes a four-step synthesis starting from dimethyl malonate and guanidine hydrochloride.
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
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To a solution of sodium methoxide in methanol, add guanidine hydrochloride.
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Heat the mixture to 40-50°C with stirring.
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Slowly add dimethyl malonate to the reaction mixture while maintaining the temperature.
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After the addition is complete, continue the reaction at the same temperature for 4-6 hours.
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Distill off the methanol under reduced pressure.
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Dissolve the residue in water and adjust the pH to 4-5 with glacial acetic acid.
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Cool the mixture to room temperature to precipitate the product.
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Filter the solid, wash with water, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.
Step 2: Nitrosation
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Suspend the 2-amino-4,6-dihydroxypyrimidine in water.
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Add a solution of sodium nitrite.
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Cool the mixture and slowly add hydrochloric acid to adjust the pH to 2-3, which results in the formation of 2-amino-4,6-dihydroxy-5-nitrosopyrimidine.
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Stir the reaction mixture at 50°C for 2 hours.
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Cool the mixture and filter the solid product.
Step 3: Reduction
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Suspend the 2-amino-4,6-dihydroxy-5-nitrosopyrimidine in water.
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Heat the suspension to 20-40°C.
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Slowly add a reducing agent, such as sodium hydrosulfide.
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Maintain the temperature and stir for 1-4 hours.
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Adjust the pH to neutral (pH 7) to precipitate the product.
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Filter and dry the solid to yield 2,5-diamino-4,6-dihydroxypyrimidine.
Step 4: Salt Formation
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Suspend the 2,5-diamino-4,6-dihydroxypyrimidine in methanol.
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Heat the mixture to 50-70°C.
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Slowly add concentrated hydrochloric acid.
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Maintain the temperature and stir for 1-4 hours.
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Cool the mixture to precipitate the hydrochloride salt.
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Filter and dry the final product, 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
Reactivity
2,5-Diamino-4,6-dihydroxypyrimidine is a key intermediate in the synthesis of other functionalized pyrimidines. A notable reaction is its chlorination to produce 2,5-diamino-4,6-dichloropyrimidine, a precursor for various pharmaceutical compounds. This reaction is typically carried out using phosphorus oxychloride in the presence of a quaternary ammonium chloride or an amine hydrochloride.
Biological Activity and Signaling Pathways
The direct biological activity of 2,5-diamino-4,6-dihydroxypyrimidine is not extensively documented in publicly available literature. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules with defined biological targets.
Research on structurally related compounds offers some insights into potential biological activities:
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Enzyme Inhibition: A related compound, 2,4-diamino-6-hydroxypyrimidine, is known to be an inhibitor of GTP cyclohydrolase I, an enzyme involved in the de novo synthesis of tetrahydrobiopterin, a critical cofactor for several enzymes including nitric oxide synthase.[5]
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Nitric Oxide Production: In a study on 5-substituted 2-amino-4,6-dihydroxypyrimidines, the parent compound (2-amino-4,6-dihydroxypyrimidine) did not show significant inhibitory activity on immune-activated nitric oxide (NO) production in mouse peritoneal cells.[6]
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Kinase Modulation: A recent study has identified a series of 2,5-diaminopyrimidine derivatives as selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), a member of the Src family of tyrosine kinases involved in B-cell receptor signaling.[7] This suggests that the 2,5-diaminopyrimidine scaffold may be a promising starting point for the development of selective kinase modulators.
Due to the lack of specific data on the direct interaction of 2,5-diamino-4,6-dihydroxypyrimidine with biological targets, a signaling pathway diagram cannot be provided at this time.
Visualizations
Synthesis Workflow of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
The following diagram illustrates the key steps in the synthesis of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride as described in the experimental protocol section.
Caption: Synthetic route to 2,5-Diamino-4,6-dihydroxypyrimidine HCl.
Conclusion
2,5-Diamino-4,6-dihydroxypyrimidine is a valuable chemical intermediate with significant potential in the synthesis of novel pharmaceutical agents. While comprehensive data on its physicochemical properties like melting point and solubility are currently lacking in the public domain, detailed synthetic protocols are available. Its direct biological activity and involvement in specific signaling pathways remain an area for future investigation. The exploration of its derivatives as kinase modulators highlights the potential of the 2,5-diaminopyrimidine scaffold in drug discovery. Further research is warranted to fully elucidate the chemical and biological profile of this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride, 5G | Labscoop [labscoop.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
